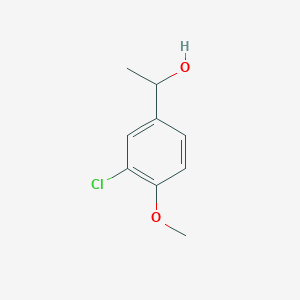

1-(3-氯-4-甲氧基苯基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" involves regiospecific reactions, where the correct identification of regioisomers can be challenging and often requires single-crystal X-ray analysis for unambiguous structure determination. For instance, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrates the complexities involved in synthesizing compounds with chloro and methoxy substituents on the aromatic ring, highlighting the intricate control needed over reaction conditions and the importance of analytical techniques for structure confirmation (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" is often elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure of related compounds reveals the presence of hydrogen-bonded dimers and unique conformational differences that impact the compound's physical and chemical properties. This level of structural insight is crucial for understanding the interactions that govern the compound's behavior in different environments (Zhang, Qin, Wang, & Qu, 2007).

Chemical Reactions and Properties

Chemical reactions involving "1-(3-Chloro-4-methoxyphenyl)ethan-1-ol" and its derivatives can lead to the formation of a variety of structurally diverse molecules. For example, the catalysis of aerobic C–C bond cleavage demonstrates the compound's reactivity and its potential as a precursor for synthesizing new molecules with applications in drug development and materials science. The ability to manipulate the compound through chemical reactions expands its utility across different research fields (Okamoto, Sasaki, Shimada, & Oka, 1985).

科学研究应用

化学过程的机理洞见

- 木质素模型化合物酸解:Yokoyama(2015)回顾了木质素模型化合物的酸解,强调了γ-羟甲基基团存在的重要性。该研究揭示了木质素中β-O-4键的裂解机制,展示了木质素降解中涉及的复杂途径。这样的研究可能对开发更高效的木质素利用方法产生影响,潜在地使类似1-(3-氯-4-甲氧基苯基)乙醇等化合物在生物质转化过程中成为有价值的中间体 (Yokoyama, 2015)。

环境和健康影响

- 内分泌干扰和环境雌激素:Cummings(1997)讨论了甲氧氯,一种具有前雌激素活性的氯化碳氢杀虫剂,强调了对生育、怀孕和发育过程的不良影响,无论是对雌性还是雄性。这项研究强调了与有机氯化合物相关的环境和健康问题,这些化合物可能与1-(3-氯-4-甲氧基苯基)乙醇具有结构相似性或代谢途径,指出了理解这类化学物质的环境持久性和生物影响的重要性 (Cummings, 1997)。

材料科学和有机合成中的应用

- 合成途径和结构特性:通过涉及氯醛和取代苯胺的反应合成新化合物,导致一系列取代的2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮,展示了使用特定氯化和甲氧基化前体生成结构多样化分子的潜力。Issac和Tierney(1996)的这项工作为氯醛衍生化合物的合成多样性提供了宝贵的洞见,潜在地包括1-(3-氯-4-甲氧基苯基)乙醇,用于开发新材料或具有生物活性的分子的应用 (Issac & Tierney, 1996)。

属性

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMUIQOGSCVYJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-methoxyphenyl)ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。